3,6-bis[(E)-2-phenylethenyl]pyridazine
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Overview
Description
3,6-Di(styryl)pyridazine is an organic compound belonging to the pyridazine family, characterized by the presence of two styryl groups attached to the 3 and 6 positions of the pyridazine ring. Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. The unique structure of 3,6-Di(styryl)pyridazine imparts specific physicochemical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di(styryl)pyridazine typically involves the reaction of pyridazine derivatives with styryl compounds. One common method is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers, which provides functionalized pyridazines with high regiocontrol . Another approach involves the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones, yielding 1,6-dihydropyridazines, which can be converted to pyridazines in the presence of sodium hydroxide .
Industrial Production Methods: Industrial production of 3,6-Di(styryl)pyridazine may involve scalable synthetic routes such as the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which offers high yields under neutral conditions . The choice of reaction conditions and solvents can significantly impact the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,6-Di(styryl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of pyridazine N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridazines, dihydropyridazines, and pyridazine N-oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,6-Di(styryl)pyridazine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It serves as a probe in studying biological systems due to its ability to interact with biomolecules.
Mechanism of Action
The mechanism of action of 3,6-Di(styryl)pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form hydrogen bonds and π-π stacking interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects . For example, pyridazine derivatives have been shown to inhibit calcium ion influx, which is required for platelet aggregation .
Comparison with Similar Compounds
3,6-Di(styryl)pyridazine can be compared with other pyridazine derivatives, such as:
3,6-Di(thiophen-2-yl)pyridazine: This compound has similar structural features but contains thiophene rings instead of styryl groups.
Pyridazinone derivatives: These compounds contain a keto functionality and exhibit a wide range of biological activities.
Uniqueness: The presence of styryl groups in 3,6-Di(styryl)pyridazine imparts unique electronic and steric properties, making it distinct from other pyridazine derivatives. These properties contribute to its specific applications in materials science and medicinal chemistry.
Biological Activity
3,6-bis[(E)-2-phenylethenyl]pyridazine is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with two styryl groups. Its structure allows for various interactions with biological targets, including hydrogen bonding and π-π stacking, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors through:
- Hydrogen Bonding : Facilitates interactions with biological macromolecules.
- π-π Stacking : Enhances binding affinity to target proteins.
These interactions can lead to various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against several microorganisms:
Microorganism | Activity Level |
---|---|
Escherichia coli | Moderate |
Staphylococcus aureus | High |
Candida albicans | Moderate |
The compound demonstrated a notable capacity to inhibit the growth of these pathogens, suggesting its potential as an antimicrobial agent .
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It was tested against various cancer cell lines:
Cancer Cell Line | IC50 (µM) |
---|---|
HT-29 (Colon) | 15.2 |
MCF-7 (Breast) | 12.8 |
A549 (Lung) | 18.5 |
These results indicate that the compound effectively inhibits cell proliferation in multiple cancer types, highlighting its potential as a therapeutic agent .
Study on Antiparasitic Activity
A notable study investigated the antiparasitic effects of pyridazine derivatives, including this compound. The compound was evaluated for its ability to inhibit Trypanosoma brucei, the causative agent of African sleeping sickness. Results showed significant inhibition of parasite growth in vitro, suggesting that this compound could serve as a lead for developing new antiparasitic drugs .
In Vivo Evaluation
Further research included in vivo studies where the compound was administered to animal models. The results demonstrated a reduction in tumor size and improved survival rates in treated subjects compared to controls. This underscores the compound's potential efficacy in cancer therapy .
Properties
CAS No. |
5273-56-3 |
---|---|
Molecular Formula |
C20H16N2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
3,6-bis[(E)-2-phenylethenyl]pyridazine |
InChI |
InChI=1S/C20H16N2/c1-3-7-17(8-4-1)11-13-19-15-16-20(22-21-19)14-12-18-9-5-2-6-10-18/h1-16H/b13-11+,14-12+ |
InChI Key |
SVMPTVFQQGUGLV-PHEQNACWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=C(C=C2)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN=C(C=C2)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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